molecular formula C10H15N5 B4525916 N-isopentyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamine

N-isopentyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamine

Cat. No.: B4525916
M. Wt: 205.26 g/mol
InChI Key: SLYWZQNLINNZLK-UHFFFAOYSA-N
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Description

N-isopentyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-isopentyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable pyridazine derivative in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-isopentyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-isopentyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamine involves its interaction with specific molecular targets. For instance, as a BET inhibitor, it binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones. This leads to the downregulation of oncogenes such as c-Myc, resulting in the inhibition of tumor cell proliferation and induction of apoptosis . The compound’s ability to modulate epigenetic regulation makes it a valuable tool in cancer research.

Comparison with Similar Compounds

Uniqueness: N-isopentyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamine stands out due to its specific isopentyl substitution, which enhances its pharmacokinetic properties and binding affinity to target proteins. This unique structural feature contributes to its higher potency and selectivity compared to other similar compounds .

Biological Activity

N-isopentyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamine is a member of the triazolopyridazine class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This compound features a fused triazole and pyridazine ring system, contributing to its potential pharmacological properties. The unique structural characteristics of this compound suggest that it may interact with various biological targets, making it a candidate for further research in therapeutic applications.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

C16H24N6\text{C}_{16}\text{H}_{24}\text{N}_{6}

This structure indicates the presence of multiple functional groups that can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules. Such interactions are critical for the compound's biological activity.

Research on compounds within the triazolopyridazine class has revealed several promising biological activities, including:

  • Anti-inflammatory Properties : Related compounds have demonstrated the ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and tumor necrosis factor-alpha (TNF-α) production. These effects suggest that this compound may similarly exhibit anti-inflammatory activity .
  • Anticancer Activity : Preliminary studies indicate that derivatives of triazolopyridazines can inhibit angiogenesis markers such as VEGF and MMP-9 in cancer cell lines . This suggests potential applications in cancer therapy.

Case Studies

Several studies have explored the biological activity of similar compounds within the triazolopyridazine family:

  • Study on Anti-HIV Activity : A related series of 1,2,4-triazines exhibited significant anti-HIV activity in vitro. The structural modifications and their impact on biological efficacy were evaluated .
  • Structure-Activity Relationship (SAR) Studies : Research has shown that specific substitutions on the triazole and pyridazine rings can enhance biological activity. For instance, modifications leading to improved binding affinity and selectivity towards biological targets were documented .

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Formation of the Triazole Ring : The initial step typically includes the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Fusing with Pyridazine : Subsequent reactions lead to the fusion of the triazole with a pyridazine moiety.
  • Substitution with Isopentyl Group : The final step involves introducing the isopentyl substituent to enhance solubility and biological activity.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Triazolopyridazine AAnti-inflammatory (COX inhibition)
Triazolopyridazine BAnticancer (VEGF inhibition)
Triazolopyridazine CAnti-HIV

Properties

IUPAC Name

N-(3-methylbutyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-8(2)5-6-11-9-3-4-10-13-12-7-15(10)14-9/h3-4,7-8H,5-6H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYWZQNLINNZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=NN2C=NN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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